REACTION_SMILES
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[CH3:12][C:13]([CH3:14])=[O:15].[CH3:1][CH:2]([CH2:3][CH:4]=[O:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:10])[CH3:11].[OH2:16]>>[CH3:1][CH:2]([CH2:3][CH:4]=[CH:12][C:13]([CH3:14])=[O:15])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCCC(C)CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC(=O)C=CCC(C)CCC=C(C)C
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Type
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product
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Smiles
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CC(=O)C=CCC(C)CCC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |